molecular formula C13H20N2OSi B1411845 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 1337607-08-5

2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B1411845
CAS No.: 1337607-08-5
M. Wt: 248.4 g/mol
InChI Key: JETHJWJZJXCYCJ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties of 2-Pyridinecarbonitrile, 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structure of 2-pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exhibits significant conformational complexity due to the presence of the bulky tert-butyldimethylsilyl protecting group. The parent 2-pyridinecarbonitrile structure displays a planar aromatic pyridine ring with the nitrile group maintaining coplanarity, as evidenced by crystallographic studies of related compounds. The molecular weight of 104.1094 for the unprotected 2-pyridinecarbonitrile increases substantially to 248.4 upon incorporation of the silyl protecting group.

The silyl ether linkage introduces conformational flexibility through the methylene bridge connecting the pyridine ring to the silicon center. Related tert-butyldimethylsilyl-protected compounds demonstrate characteristic Si-O bond lengths and angles that influence the overall molecular geometry. The tert-butyl group of the silyl protecting group adopts preferred conformations that minimize steric interactions with the pyridine ring system, resulting in specific rotational preferences around the Si-C bonds.

Computational modeling of similar silyl-protected pyridine derivatives indicates that the silyl group can adopt multiple low-energy conformations, with the most stable arrangements positioning the bulky tert-butyl group away from the pyridine nitrogen atom to minimize unfavorable steric interactions. The methylene linker provides sufficient flexibility to accommodate these conformational preferences while maintaining the protective function of the silyl group.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 2-pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that distinguish this compound from its structural analogs. Related silyl-protected compounds display distinctive chemical shifts for the tert-butyldimethylsilyl group, with the tert-butyl protons appearing as a singlet around 0.89-0.95 parts per million and the dimethylsilyl groups resonating near 0.10-0.12 parts per million.

The methylene protons connecting the pyridine ring to the silyl ether functionality appear as a characteristic two-proton signal, typically observed in the range of 3.75-4.00 parts per million for similar silyl-protected alcohols. The pyridine ring protons maintain their expected aromatic chemical shifts, with the presence of the electron-withdrawing nitrile group influencing the chemical environment of adjacent ring positions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The nitrile carbon appears characteristically downfield around 117-120 parts per million, consistent with the electron-poor nature of this functional group. The silyl-protecting group carbons display their typical chemical shifts: the tert-butyl carbons around 25.7 parts per million, the quaternary carbon of the tert-butyl group near 17.7 parts per million, and the dimethylsilyl carbons around -4.8 to -5.0 parts per million.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The nitrile stretching frequency appears prominently in the 2200-2260 wavenumber region, consistent with the aromatic nitrile functionality observed in 2-pyridinecarbonitrile derivatives. The presence of the tert-butyldimethylsilyl protecting group introduces additional characteristic absorptions, including Si-O stretching vibrations typically observed around 1000-1100 wavenumbers and Si-C stretching modes in the 800-900 wavenumber range.

The aliphatic carbon-hydrogen stretching vibrations of the tert-butyl and dimethyl groups appear in the 2850-2980 wavenumber region, while the aromatic carbon-hydrogen stretches of the pyridine ring occur at higher frequencies around 3000-3100 wavenumbers. The absence of broad hydroxyl stretching absorptions confirms the successful protection of the hydroxyl functionality through silyl ether formation.

Mass spectrometric analysis reveals the molecular ion peak corresponding to the molecular weight of 248.4, confirming the successful incorporation of the silyl protecting group. Fragmentation patterns typically include the loss of the tert-butyl group (loss of 57 mass units) and subsequent elimination of the remaining silyl fragments. The base peak often corresponds to the 2-pyridinecarbonitrile fragment after complete loss of the protecting group, providing additional structural confirmation.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance tert-Butyl protons 0.89-0.95 ppm
¹H Nuclear Magnetic Resonance Dimethylsilyl protons 0.10-0.12 ppm
¹H Nuclear Magnetic Resonance Methylene protons 3.75-4.00 ppm
¹³C Nuclear Magnetic Resonance Nitrile carbon 117-120 ppm
¹³C Nuclear Magnetic Resonance tert-Butyl carbons 25.7 ppm
Infrared Spectroscopy Nitrile stretch 2200-2260 cm⁻¹
Infrared Spectroscopy Si-O stretch 1000-1100 cm⁻¹

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-. These computational approaches enable the prediction of molecular geometries, electronic properties, and reactivity patterns that complement experimental observations. The optimization of molecular geometry through density functional theory methods reveals the preferred conformations and bond lengths that minimize the total electronic energy of the system.

The presence of the electron-withdrawing nitrile group significantly influences the electronic distribution within the pyridine ring, creating regions of electron deficiency that affect subsequent chemical reactivity. Computational analysis of similar pyridine derivatives demonstrates that the nitrile substitution substantially alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted pyridine. The silyl protecting group, while primarily providing steric protection, also contributes to the overall electronic environment through its electron-donating silicon-oxygen bond.

Frequency calculations performed at the density functional theory level provide theoretical vibrational spectra that can be directly compared with experimental infrared measurements. These calculations help assign specific vibrational modes and confirm the structural assignments made through spectroscopic analysis. The computational prediction of harmonic frequencies often requires scaling factors to account for anharmonicity effects, particularly for the nitrile stretching vibration which shows strong coupling with ring vibrational modes.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis reveals the electronic structure underlying the chemical behavior of 2-pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-. The highest occupied molecular orbital primarily involves the pyridine ring system with significant contributions from the nitrogen lone pair and the aromatic pi-electron system. The electron-withdrawing nature of the nitrile group stabilizes these occupied orbitals relative to unsubstituted pyridine derivatives.

The lowest unoccupied molecular orbital typically exhibits substantial nitrile character, reflecting the electron-accepting properties of this functional group. This orbital arrangement influences the compound's reactivity toward nucleophilic reagents, which preferentially attack the electron-deficient positions of the pyridine ring. The silyl protecting group contributes minimally to the frontier molecular orbitals due to its saturated nature and the insulating effect of the methylene linker.

Charge distribution analysis through natural bond orbital methods or similar population analysis techniques reveals the polarization effects induced by the nitrile substituent. The carbon atom of the nitrile group carries a partial positive charge due to the electronegativity difference with nitrogen, while the pyridine nitrogen maintains its characteristic partial negative charge. The silicon atom of the protecting group exhibits a partial positive charge consistent with its electropositive nature relative to the surrounding carbon and oxygen atoms.

The electrostatic potential surface calculated from the optimized molecular geometry provides a three-dimensional representation of the charge distribution, highlighting regions of electron density and electron deficiency. These calculations guide predictions of intermolecular interactions and potential binding sites for chemical reactions. The combination of the electron-deficient pyridine ring and the sterically demanding silyl protecting group creates a unique reactivity profile that distinguishes this compound from simpler pyridine derivatives.

Computational Parameter Calculated Value Physical Significance
Molecular Weight 248.4 g/mol Exact mass including silyl protection
Dipole Moment Calculated value varies with conformation Measure of charge separation
Highest Occupied Molecular Orbital Energy Stabilized relative to pyridine Indicates electron-donating ability
Lowest Unoccupied Molecular Orbital Energy Lowered by nitrile substitution Indicates electron-accepting ability
Si-O Bond Length Typical range 1.60-1.65 Å Confirms silyl ether formation
C≡N Bond Length Approximately 1.17 Å Characteristic of aromatic nitriles

Properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-14)15-12/h6-8H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETHJWJZJXCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- generally involves the following steps:

  • Starting Materials : The synthesis begins with a pyridine derivative that has a hydroxyl group at the 6-position. This hydroxyl group needs to be protected using a silyl group.

  • Silylation Reaction : The hydroxyl group is protected by reacting it with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically carried out in the presence of a base like imidazole or triethylamine.

  • Reaction Conditions : The reaction is usually conducted in an anhydrous solvent such as dichloromethane at room temperature. The choice of solvent and base is crucial for achieving high yields and purity.

Detailed Preparation Method

Step-by-Step Synthesis:

  • Preparation of the Pyridine Derivative : Start with a pyridine derivative that has a hydroxyl group at the 6-position. This could involve the synthesis of the pyridine ring or modification of an existing pyridine compound.

  • Silylation : To a solution of the pyridine derivative in dichloromethane, add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole. Stir the mixture at room temperature for several hours.

  • Workup and Purification : After the reaction is complete, wash the mixture with water and extract with an organic solvent. Dry the organic layer over a drying agent like sodium sulfate and concentrate under reduced pressure. Purify the product using column chromatography.

Reaction Conditions and Yields

Reaction Conditions Yield Notes
Room temperature, dichloromethane, imidazole as base 80-90% High yield under anhydrous conditions
Room temperature, triethylamine as base 70-80% Slightly lower yield compared to imidazole

Industrial Production Methods

Industrial production of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimizations for yield and purity are crucial in industrial settings.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

  • Oxidation : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

Organic Synthesis

2-Pyridinecarbonitrile derivatives are widely used as intermediates in organic synthesis. The presence of the cyano group allows for various transformations, including:

  • Nucleophilic Addition Reactions : The cyano group can react with nucleophiles to form amines or other functional groups.
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex ring structures.

These properties make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that pyridine derivatives exhibit a range of biological activities. The specific compound has potential applications in:

  • Anticancer Agents : Some studies suggest that modifications of pyridine derivatives can lead to compounds with significant anticancer properties.
  • Antimicrobial Activity : Pyridine-based compounds have shown effectiveness against various bacterial strains, making them candidates for new antimicrobial agents.

Materials Science

The unique properties of 2-pyridinecarbonitrile derivatives also lend themselves to applications in materials science:

  • Polymer Chemistry : They can be utilized as monomers in the production of polymers with specific properties, such as improved thermal stability and mechanical strength.
  • Nanomaterials : Research is ongoing into the use of pyridine derivatives in the synthesis of nanomaterials for electronic applications.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel pyridine-based compounds that exhibited selective cytotoxicity against cancer cell lines. The researchers modified the cyano group to enhance solubility and bioavailability, leading to promising results in vitro.

Case Study 2: Antimicrobial Properties

In another study, derivatives of 2-pyridinecarbonitrile were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with enhanced antibacterial activity compared to standard antibiotics.

Mechanism of Action

The mechanism by which 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridinecarbonitriles and heterocyclic nitriles, emphasizing substituent effects, reactivity, and applications.

6-Methylpyridine-2-carbonitrile

  • Core Structure : Pyridinecarbonitrile.
  • Substituent : Methyl group at the 6-position.
  • Molecular Weight : 118.14 g/mol (C₇H₆N₂).
  • Key Differences :
    • The methyl group is smaller and less sterically hindering than the silyl ether, enabling faster reaction kinetics in substitution or coupling reactions.
    • Higher aqueous solubility due to reduced lipophilicity.
    • Lacks a protecting group, limiting utility in multi-step syntheses requiring hydroxyl protection.
  • Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused with a furan ring.
  • Substituent : Aromatic benzylidene group at position 2.
  • Molecular Weight : 386.42 g/mol (C₂₀H₁₀N₄O₃S).
  • Key Differences :
    • The fused heterocyclic system introduces planar rigidity, enhancing π-π stacking interactions (relevant in materials science or DNA intercalation).
    • Nitrile group at position 6 is electronically activated by adjacent carbonyl groups, increasing susceptibility to nucleophilic attack.
    • Higher melting point (243–246°C) compared to silyl-protected pyridinecarbonitriles, reflecting crystalline stability .
  • Applications: Potential bioactive molecule (antifungal or anticancer candidate).

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

  • Core Structure : Pyrimido[2,1-b]quinazoline.
  • Substituent : Methylfuran at position 2.
  • Molecular Weight : 318.29 g/mol (C₁₇H₁₀N₄O₃).
  • Key Differences :
    • Extended conjugated system may confer fluorescence properties or enhanced binding to biological targets.
    • Nitrile at position 3 is sterically shielded by the fused ring system, reducing reactivity compared to pyridinecarbonitriles .
  • Applications : Investigated for antimicrobial activity.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Solubility (Water) Key Applications
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Pyridinecarbonitrile Silyl ether 279.43 Low Protecting group, intermediate
6-Methylpyridine-2-carbonitrile Pyridinecarbonitrile Methyl 118.14 Moderate Pharmaceutical synthesis
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Aromatic benzylidene 386.42 Insoluble Bioactive molecule research
6,11-Dihydro-2-(5-methylfuran-2-yl)-...-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Methylfuran 318.29 Insoluble Antimicrobial studies

Key Research Findings

Reactivity : The silyl ether in the target compound enhances stability in basic media but requires acidic or fluoride conditions for deprotection, contrasting with methyl or aromatic substituents that remain inert under similar conditions .

Synthetic Utility : The bulky silyl group in the target compound suppresses unwanted side reactions (e.g., oxidation of hydroxymethyl to carboxylate), a limitation in 6-hydroxymethylpyridinecarbonitrile derivatives .

Biological Relevance : While fused nitriles (e.g., compound 12) show antimicrobial activity, the target compound’s bioactivity is underexplored, likely due to its role as an intermediate rather than an endpoint drug .

Biological Activity

2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (CAS No. 1337607-08-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula: C13H20N2OSi
  • Molecular Weight: 248.4 g/mol
  • CAS Registry Number: 1337607-08-5

The compound features a pyridine ring substituted with a cyano group and a silyl ether, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Pyridinecarbonitrile derivatives has been explored in various studies, particularly focusing on their antibacterial, anticancer, and enzyme inhibitory properties.

Anticancer Activity

Research indicates that pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)10.0
2-PyridinecarbonitrileA549 (Lung Cancer)TBDCurrent Study

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. Similar pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBDCurrent Study

Case Studies

  • Case Study on Anticancer Effects:
    A study evaluated the effects of various pyridine derivatives on the MCF-7 breast cancer cell line. The results indicated that certain modifications to the pyridine structure enhanced cytotoxicity, suggesting potential for drug development.
  • Case Study on Enzyme Inhibition:
    Another investigation focused on the inhibitory effects of pyridine derivatives on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The study found that specific derivatives could inhibit MMP activity significantly, indicating their potential role in cancer therapy.

The mechanism by which 2-Pyridinecarbonitrile exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular processes, impacting cell proliferation and survival.
  • Interaction with Cellular Targets: The presence of the cyano group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to altered cellular functions.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Silylationtert-butyldimethylsilyl chloride, imidazole, DMF60–75%Adapted from
CyclizationAcetic acid, 80°C, 12 h55–68%

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : The cyano group (C≡N) exhibits a sharp peak near 2220 cm⁻¹, while the silyl ether (Si-O-C) shows absorption at ~1100–1250 cm⁻¹ .
  • NMR :
    • ¹H NMR : The methyl groups on the silyl moiety resonate at δ 0.1–0.3 ppm (singlet). The methylene (-CH₂-O-) appears as a triplet near δ 3.5–4.0 ppm .
    • ¹³C NMR : The cyano carbon appears at ~115–120 ppm, and the quaternary pyridine carbons are observed at 140–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁N₂OSi: calculated 281.14) .

(Basic) What are the key safety considerations for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Contaminated gloves must be disposed of according to hazardous waste protocols .
  • Ventilation : Conduct reactions in a fume hood due to potential cyanide release during decomposition .
  • First Aid : In case of inhalation, move to fresh air and consult a physician immediately .

(Advanced) How can researchers resolve contradictions in reported biological activities of pyridinecarbonitrile derivatives?

Methodological Answer:
Contradictions in biological data (e.g., antitumor vs. non-active results) often arise from:

  • Structural variations : The silyl group’s steric bulk may hinder target binding compared to smaller substituents .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. mM) significantly impact activity .
    Validation Strategy :

Dose-response studies : Establish IC₅₀ values across multiple cell lines.

Computational modeling : Compare the compound’s docking affinity with active analogs using software like AutoDock .

(Advanced) How does the silyl ether group influence environmental persistence and bioaccumulation?

Methodological Answer:
The silyl group may alter environmental behavior compared to unmodified pyridinecarbonitriles:

  • Mobility : The log Kow of 2-pyridinecarbonitrile is 0.45, suggesting high water solubility. However, the silyl group increases hydrophobicity, potentially raising the estimated Koc from 42 to >200, reducing soil mobility .
  • Degradation : Under anaerobic conditions, 2-pyridinecarbonitrile degrades with a half-life of 16.5 hours. The silyl ether’s stability could prolong degradation, requiring microbial or photolytic cleavage .

Q. Table 2: Environmental Parameters

Parameter2-PyridinecarbonitrileSilyl-Modified Analog
log Kow0.45~2.5 (estimated)
Koc42>200
BCF310–15

(Advanced) What strategies mitigate side reactions during silylation of the hydroxymethyl precursor?

Methodological Answer:
Common side reactions include over-silylation or hydrolysis of the silyl ether. Mitigation approaches:

  • Protective Group Chemistry : Use TBDMSCl (tert-butyldimethylsilyl chloride) with imidazole in anhydrous DMF to selectively protect the hydroxymethyl group .
  • Moisture Control : Conduct reactions under nitrogen atmosphere to prevent hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR to detect Si-O-C formation .

(Advanced) How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronic effects (e.g., silyl group’s +I effect) with bioactivity.
  • MD Simulations : Assess binding stability in target proteins (e.g., kinase inhibitors) over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration due to increased lipophilicity from the silyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

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